Product packaging for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine(Cat. No.:)

3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Cat. No.: B13158622
M. Wt: 182.22 g/mol
InChI Key: YXHGFAVVDQCIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is a high-value chemical building block incorporating a 3-methylisoxazole moiety linked to an oxane (tetrahydropyran) ring via an amine functional group. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research, particularly for the synthesis of novel small molecule libraries . The structure suggests its potential application as a central scaffold or an intermediate in developing pharmacologically active compounds. Researchers value this amine for its potential use in creating molecules that modulate biological targets. The oxane ring provides conformational restraint and can influence the compound's pharmacokinetic properties, while the isoxazole ring is a common heterocycle found in agents with diverse biological activities . As a pharmaceutical intermediate, it is employed in synthetic routes toward potential therapeutics for various diseases . Supplied with a comprehensive Certificate of Analysis, this product is manufactured to the highest standards of purity, typically exceeding >95% as verified by advanced analytical techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy . It is offered in both bulk and prepack quantities to suit various R&D scales. Strict cold-chain transportation is recommended to ensure the integrity of the compound upon delivery . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. This product should be handled exclusively by qualified professionals in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O2 B13158622 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-(3-methyl-1,2-oxazol-5-yl)oxan-3-amine

InChI

InChI=1S/C9H14N2O2/c1-7-5-8(13-11-7)9(10)3-2-4-12-6-9/h5H,2-4,6,10H2,1H3

InChI Key

YXHGFAVVDQCIAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2(CCCOC2)N

Origin of Product

United States

Chemical and Physical Properties

Specific experimental data for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is not available in published literature, indicating it may be a novel compound. The properties listed below are therefore predictive, based on computational analysis and comparison with structurally related molecules.

Interactive Data Table: Predicted

PropertyPredicted Value
IUPAC Name This compound
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
SMILES CC1=NOC(=C1)C2(CCCCO2)N
Topological Polar Surface Area 61.6 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Predicted LogP 0.85
Predicted Melting Point Not available; expected to be a solid at room temperature.
Predicted Boiling Point Not available; likely to decompose at high temperatures.
Predicted Solubility Expected to have some solubility in water and polar organic solvents.

Advanced Spectroscopic and Analytical Characterization Techniques in Organic Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a compound such as 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, a suite of NMR experiments would be necessary to assign the chemical shifts and coupling constants for all protons (¹H NMR) and carbons (¹³C NMR).

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the complex NMR spectra, multi-dimensional techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the oxane ring and the methyl group on the isoxazole (B147169) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the oxane ring to the isoxazole moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.

A hypothetical data table for the types of correlations that would be observed is presented below:

TechniqueCorrelated NucleiInformation Gained
COSY¹H - ¹HIdentifies adjacent protons within the same spin system.
HSQC¹H - ¹³C (direct)Connects protons to the carbons they are directly attached to.
HMBC¹H - ¹³C (long-range)Establishes connectivity between different parts of the molecule.
NOESY¹H - ¹H (spatial)Reveals through-space proximity of protons, aiding in stereochemical assignment.

Advanced Pulse Sequences for Stereochemical and Conformational Analysis

Advanced NMR pulse sequences, such as those for measuring residual dipolar couplings (RDCs) or rotating-frame Overhauser effect spectroscopy (ROESY), could provide more detailed insights into the three-dimensional structure and dynamic processes of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula. Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ion, and the analysis of the resulting fragment ions would help to elucidate the molecule's structure and connectivity.

A hypothetical HRMS data table would look as follows:

IonCalculated Exact MassMeasured Exact MassDifference (ppm)
[M+H]⁺[Value][Value][Value]
[Fragment Ion 1]⁺[Value][Value][Value]
[Fragment Ion 2]⁺[Value][Value][Value]

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra serve as a "fingerprint" and can confirm the presence of key functional groups. For this compound, characteristic vibrational bands for the N-H (amine), C-N, C-O, and C=N (isoxazole ring) bonds would be expected.

Functional GroupExpected Wavenumber Range (cm⁻¹)Technique
N-H Stretch3300 - 3500IR, Raman
C-H Stretch2850 - 3000IR, Raman
C=N Stretch1620 - 1680IR, Raman
C-O Stretch1050 - 1250IR, Raman

X-ray Crystallography for Definitive Absolute Stereochemistry and Three-Dimensional Architecture

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and absolute stereochemistry.

Chromatographic Methodologies for Purity Assessment and Complex Mixture Separation (e.g., HPLC, GC, Preparative Chromatography)

Chromatographic techniques are vital for assessing the purity of a synthesized compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of this compound. Different columns and mobile phases would be tested to develop a method that provides a sharp, symmetrical peak for the target compound, well-resolved from any impurities.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis.

Preparative Chromatography: This technique would be employed on a larger scale to purify the compound after its synthesis.

A summary of chromatographic data would typically include:

TechniqueColumnMobile Phase/Carrier GasRetention Time (min)Purity (%)
HPLC[Type][Composition][Value][Value]
GC[Type][Gas][Value][Value]

Elemental Microanalysis for Quantitative Compositional Verification

Elemental microanalysis is a fundamental technique for confirming the empirical formula of a synthesized compound by precisely determining the mass percentages of its constituent elements. For this compound, with a presumed molecular formula of C9H14N2O2, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.011 9 108.099 58.68%
Hydrogen H 1.008 14 14.112 7.66%
Nitrogen N 14.007 2 28.014 15.21%
Oxygen O 15.999 2 31.998 17.38%

| Total | | | | 182.223 | 100.00% |

A comprehensive search of scientific literature and chemical repositories did not yield any published experimental data from elemental analysis of this compound. Such data would be crucial for verifying the purity and confirming the successful synthesis of the compound. Typically, experimental values are expected to be within ±0.4% of the theoretical values to be considered a confirmation of the compound's elemental composition.

Advanced Techniques for Surface and Material Characterization

Advanced analytical techniques such as Secondary Ion Mass Spectrometry (SIMS) and Atomic Force Microscopy (AFM) are instrumental in characterizing the surface chemistry and topography of materials, particularly in their solid-state forms or as thin films. These techniques provide insights into the molecular arrangement, surface contamination, and morphology at the micro- and nanoscale.

Regrettably, there is no available research that has employed SIMS or AFM to study this compound. The application of these techniques would be highly relevant for:

Solid-State Forms: Understanding the crystal packing, surface defects, and potential polymorphism of the compound.

Thin Films: Analyzing the molecular orientation, film uniformity, and surface roughness if the compound were to be deposited on a substrate for applications in electronics or sensor technology.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are essential for elucidating the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecular structure.

Density Functional Theory (DFT) Studies of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT analysis of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine would focus on its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity.

ParameterTheoretical SignificancePredicted Value (Hypothetical)
HOMO Energy Electron-donating abilityData not available
LUMO Energy Electron-accepting abilityData not available
HOMO-LUMO Gap (ΔE) Chemical reactivity, stabilityData not available

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. For this compound, an MEP map would identify regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, shown in shades of blue). This analysis is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, thereby guiding the understanding of its intermolecular interactions.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule by mapping its potential energy surface. For a flexible molecule like this compound, which contains a rotatable oxane ring and various single bonds, this analysis would reveal the lowest-energy conformers and the energy barriers between them. This information is crucial for understanding its biological activity, as the shape of a molecule often dictates its ability to interact with biological targets.

Reaction Mechanism Elucidation via Transition State Analysis and Intrinsic Reaction Coordinate (IRC) Calculations

To understand how this compound might participate in chemical reactions, theoretical chemists would model potential reaction pathways. This involves locating the transition state—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. Following the transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the reactants and products, thus validating the proposed reaction mechanism.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics. For this compound, an MD simulation would place the molecule in a simulated environment, such as a box of water molecules, to study its dynamic motions, conformational changes, and interactions with the solvent. This is particularly important for understanding how the molecule behaves in a realistic biological or chemical system.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or physical properties. mdpi.comnih.govnih.govresearchgate.netacs.org For a series of compounds related to this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. mdpi.comnih.gov This involves calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical techniques to build a predictive model. Such models are instrumental in rational drug design and materials science for optimizing molecular structures for a desired outcome. mdpi.comnih.gov

Chemical Reactivity and Transformation Studies of 3 3 Methyl 1,2 Oxazol 5 Yl Oxan 3 Amine

Reactivity of the Oxazole (B20620) Heterocycle

The 1,2-oxazole ring is an electron-deficient aromatic system, a characteristic that significantly influences its reaction pathways. The presence of a pyridine-type nitrogen atom and an oxygen atom in the ring reduces its aromaticity compared to benzene, rendering it susceptible to specific types of reactions, including ring-opening, while making other reactions, like classical electrophilic substitution, more challenging. wikipedia.orgtandfonline.com

Electrophilic Aromatic Substitution: The oxazole ring is generally resistant to electrophilic substitution unless activated by electron-donating groups. pharmaguideline.comthepharmajournal.com For the parent oxazole, the reactivity order for electrophilic attack is C4 > C5 > C2. pharmaguideline.com In the title compound, the C3 and C5 positions are already substituted. The methyl group at C3 is a weak activating group, while the oxan-3-amine substituent at C5 has a more complex electronic effect. Consequently, the C4 position is the most probable site for electrophilic attack, should the reaction conditions be forcing enough to overcome the ring's inherent electron deficiency. Reactions such as nitration or halogenation would be expected to yield C4-substituted products. firsthope.co.in

Nucleophilic Aromatic Substitution: Nucleophilic substitution reactions on an unsubstituted oxazole ring are uncommon. tandfonline.comslideshare.net Such reactions typically require the presence of a good leaving group, often at the electron-deficient C2 position, and may be facilitated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. pharmaguideline.comfirsthope.co.in In the absence of such features in 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, direct nucleophilic substitution on the ring is unlikely. Instead, nucleophilic attack, particularly under harsh conditions, is more prone to initiate ring cleavage. pharmaguideline.comslideshare.net

Reactions at the Nitrogen Atom: The nitrogen atom at the 2-position of the isoxazole (B147169) ring behaves like a pyridine nitrogen. It is weakly basic and can be protonated by strong acids to form salts or undergo N-alkylation with suitable alkylating agents to form quaternary salts. tandfonline.compharmaguideline.com

Reaction TypePosition on Oxazole RingReactivity and Typical Products
Electrophilic SubstitutionC4Most likely site for substitution (e.g., nitration, halogenation) due to substitution at C3 and C5. Requires activating groups or forcing conditions. firsthope.co.in
Nucleophilic SubstitutionC2, C4, C5Generally does not occur without a suitable leaving group. Nucleophilic attack often leads to ring opening. tandfonline.comslideshare.net
Deprotonation/LithiationC4Possible with a strong base like n-BuLi, allowing for subsequent functionalization by quenching with an electrophile. firsthope.co.in
N-AlkylationN2The basic nitrogen atom can be alkylated with alkyl halides to form N-alkyloxazolium salts. tandfonline.com

Regioselective functionalization primarily targets the C4 position, the only unsubstituted carbon on the oxazole ring. Directed lithiation using a strong base like n-butyllithium can create a nucleophilic C4-lithio species. This intermediate can then be quenched with various electrophiles (e.g., carbon dioxide, aldehydes, alkyl halides) to introduce a wide range of functional groups with high regioselectivity. firsthope.co.in

Another potential site for functionalization is the methyl group at the C3 position. Under radical conditions, this methyl group could undergo halogenation, providing a handle for subsequent nucleophilic substitution reactions to introduce further diversity into the molecule.

Syntheses of 3,5-disubstituted isoxazoles are well-documented and often proceed with high regioselectivity through methods like 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkyne surrogates. organic-chemistry.orgorganic-chemistry.orgnih.gov These synthetic strategies underscore the predictable regiochemistry associated with the isoxazole ring system.

The relatively weak N-O bond in the 1,2-oxazole ring makes it susceptible to cleavage under various conditions, leading to ring-opening or rearrangement products. wikipedia.org

Ring-Opening Reactions:

Reductive Cleavage: Catalytic hydrogenation or reduction with other agents can cleave the N-O bond, leading to the formation of open-chain products like enaminones or β-amino vinyl ketones. tandfonline.com

Base/Nucleophile-Induced Opening: Strong bases or nucleophiles can attack the ring, leading to cleavage. For instance, reaction with ammonia can transform oxazoles into imidazoles via a ring-opening and recyclization pathway. pharmaguideline.comslideshare.net

Photochemical Cleavage: The isoxazole ring can undergo ring-opening upon UV irradiation, often proceeding through a transient 2H-azirine intermediate, which can then rearrange or react with other molecules. wikipedia.orgacs.org

Rearrangement Reactions:

Photochemical Rearrangement: A significant reaction of isoxazoles is their photochemical rearrangement. Under UV light, isoxazoles can isomerize to their corresponding oxazole (1,3-oxazole) counterparts. wikipedia.org More complex rearrangements can also occur, transforming the isoxazole into other heterocyclic systems, such as pyrazoles, via isolable ketenimine intermediates. acs.org

Boulton-Katritzky Rearrangement: This rearrangement is known for certain substituted isoxazole systems, particularly those fused to another ring, where thermal or base-promoted conditions can lead to a recyclization event, forming a new heterocyclic system. beilstein-journals.org

Mass Spectral Rearrangement: Novel rearrangements involving the isoxazole ring have been observed during collision-induced dissociation in mass spectrometry studies of structurally related compounds, indicating the ring's propensity to undergo complex intramolecular transformations. nih.gov

TransformationConditionsTypical Outcome
Reductive Ring-OpeningCatalytic Hydrogenation (e.g., H₂/Pd) or other reducing agentsCleavage of N-O bond to form open-chain compounds like enaminones. tandfonline.com
Base-Induced Ring OpeningStrong bases (e.g., KOH) or nucleophiles (e.g., NH₃)Ring cleavage, potentially followed by recyclization to other heterocycles (e.g., imidazoles). slideshare.net
Photochemical RearrangementUV IrradiationIsomerization to 1,3-oxazoles or rearrangement to other heterocycles like pyrazoles. wikipedia.orgacs.org
Cornforth RearrangementThermal (for 4-acyloxazoles)Rearrangement of acyl and C5 substituents. wikipedia.org Not directly applicable but a known oxazole reaction.

Reactivity of the Oxane Ring

The oxane (tetrahydropyran) ring is a saturated cyclic ether. wikipedia.org Its chemistry is characterized by its stable, chair-like conformation and the reactivity associated with the ether linkage and the stereocenter at C3.

The C3 carbon of the oxane ring in the title compound is a quaternary stereocenter, bearing the amine and oxazole groups. The relative orientation of these substituents (axial vs. equatorial) defines the diastereomer. The thermodynamic stability of these isomers is a key factor in their reactivity.

While classical epimerization of such an unactivated quaternary center is difficult, modern synthetic methods offer potential pathways. Photocatalytic protocols have been developed for the epimerization of quaternary and tertiary stereocenters. nih.govresearchgate.net These methods often involve the generation of a transient radical intermediate, allowing for the inversion of stereochemistry to yield the more thermodynamically stable diastereomer. For instance, thiyl radical-mediated hydrogen atom transfer has been used to epimerize stereocenters alpha to the nitrogen in related saturated heterocycles like piperidines and morpholines. nih.gov This suggests that a similar strategy could potentially be applied to interconvert diastereomers of this compound. The reaction would likely proceed until an equilibrium mixture of the diastereomers is reached. nih.gov

The oxane ring is generally robust and stable to many reaction conditions. wikipedia.org However, the C-O ether bond can be cleaved under specific, typically acidic, conditions. The chemistry of tetrahydropyranyl (THP) ethers, which are widely used as protecting groups for alcohols, provides a good analogy. The THP group is readily removed by acid-catalyzed hydrolysis, which proceeds via protonation of the ether oxygen followed by nucleophilic attack and ring opening to yield a 5-hydroxypentanal derivative. wikipedia.org A similar acid-catalyzed cleavage of the oxane ring in the title compound would result in an open-chain amino alcohol.

Ring-opening can also be initiated by radical species. For example, hydroxyl radicals can attack the oxane ring, leading to cleavage and degradation of the structure. researchgate.net Furthermore, ring-opening of cyclic ethers attached to boron clusters via the oxonium oxygen is a versatile method for functionalization, highlighting that activation of the ether oxygen can facilitate cleavage by various nucleophiles. researchgate.net

Interplay of Multiple Functional Groups and Cascade Reactions within the Compound

The presence of three distinct structural motifs—the tertiary amine, the oxane ring, and the 3-methyl-1,2-oxazole ring—within the same molecule creates the potential for complex intramolecular interactions and cascade reactions.

The 1,2-oxazole (isoxazole) ring is a key feature. This heterocycle is known to undergo ring-opening reactions under various conditions. For instance, reductive cleavage of the weak N-O bond is a characteristic reaction of the isoxazole ring. This can be achieved through catalytic hydrogenation, often leading to the formation of an enamino-ketone intermediate. This intermediate could then potentially undergo an intramolecular cyclization or condensation reaction involving the nearby tertiary amine or a derivative thereof, leading to the formation of novel polycyclic systems.

Furthermore, the basicity of the tertiary amine could influence reactions on the adjacent rings. For example, in the presence of a strong base (e.g., an organolithium reagent), the amine could direct deprotonation to a specific site on either the oxane or oxazole ring, creating a nucleophilic center that could then be trapped by an electrophile in a highly regioselective manner. The interplay between the nucleophilic amine and the electrophilic centers of the oxazole ring under thermal or photochemical conditions could also initiate unique rearrangement or cyclization pathways. The specific nature of these cascade reactions would be highly dependent on the chosen reagents and reaction conditions, representing a fertile area for further synthetic exploration.

Structure Reactivity and Structure Function Relationship Investigations

Theoretical Frameworks and Methodologies for Establishing Structure-Reactivity Relationships in Polycyclic Systems

To understand the reactivity of a complex molecule like 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, a multi-faceted theoretical approach is necessary. These frameworks provide predictive insights into reaction mechanisms, kinetic and thermodynamic parameters, and the influence of structural modifications.

Frontier Molecular Orbital (FMO) Theory: FMO theory is a foundational tool for predicting reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org For the title compound, the HOMO is likely to be localized on the nitrogen atom of the amine and the electron-rich oxazole (B20620) ring, suggesting susceptibility to electrophilic attack. The LUMO would be associated with the π-system of the oxazole ring, indicating its potential to react with nucleophiles under certain conditions. researchgate.net Computational chemistry can calculate the energies and spatial distributions of these orbitals, providing a qualitative map of reactivity.

Density Functional Theory (DFT): DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. cuny.edu It allows for the calculation of a molecule's electronic structure, optimized geometry, and various reactivity descriptors. For polycyclic systems, DFT can be used to determine properties such as electrostatic potential maps (identifying electron-rich and electron-poor regions), atomic charges, and Fukui functions, which pinpoint the most electrophilic and nucleophilic sites within the molecule with high precision. rsc.org

Activation Strain Model (ASM): Also known as the distortion/interaction model, the ASM provides a powerful quantitative insight into the energy barriers of chemical reactions. nih.gov The activation energy (ΔE‡) is decomposed into two components: the strain energy (ΔEstrain), which is the energy required to distort the reactants into their transition-state geometries, and the interaction energy (ΔEint), which is the actual interaction between the distorted reactants. nih.gov This model would be particularly useful for analyzing reactions involving the sterically hindered tertiary amine or additions to the oxazole ring, where significant geometric changes are expected along the reaction coordinate.

These theoretical models, when applied to polycyclic systems, allow chemists to build a comprehensive picture of reactivity that goes beyond simple empirical rules, offering a rational basis for experimental design. rsc.orgnih.gov

Rational Design Principles for Modulating Chemical Reactivity through Structural Modifications

Rational design involves making targeted structural changes to a molecule to fine-tune its properties and reactivity. researchgate.netnih.gov For this compound, several modifications could be envisioned to modulate its reactivity for specific applications, such as enhancing its biological activity or optimizing it as a synthetic intermediate.

Key modification strategies include:

Substitution on the Oxazole Ring: The electronic nature of the oxazole ring can be altered by introducing substituents. Adding electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) would increase the electron density of the ring, enhancing its reactivity towards electrophiles. tandfonline.com Conversely, adding electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) would make the ring more susceptible to nucleophilic attack. tandfonline.com

Modification of the Oxane Ring: While the oxane ring itself is relatively inert, substitution at other positions could introduce steric or electronic effects that influence the reactivity of the neighboring amine and oxazole moieties. youtube.com

Altering the Amine Substituent: If the amine were, for example, part of a larger N-heterocyclic system, its basicity and nucleophilicity could be significantly altered.

The following hypothetical data table illustrates how such modifications could influence key electronic properties, as might be predicted by DFT calculations.

Table 1: Hypothetical DFT-Calculated Properties for Analogs of this compound
Compound AnalogModificationHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity Change
Parent CompoundNone-6.5-1.25.3Baseline
Analog 14-Nitro group on Oxazole-7.1-2.54.6Decreased nucleophilicity; increased susceptibility to nucleophilic attack on oxazole.
Analog 24-Methoxy group on Oxazole-6.1-0.95.2Increased nucleophilicity; enhanced reactivity towards electrophiles.
Analog 3N-oxide formation on Oxazole-6.8-1.85.0Altered dipole moment; potential for different intermolecular interactions.

These principles are central to medicinal chemistry, where modulating reactivity and physicochemical properties is key to developing effective drug candidates. frontiersin.orgnih.gov

Stereochemical Influences on Reaction Pathways and Selectivity

The oxane ring typically adopts a stable chair conformation to minimize steric and torsional strain. acs.org In this conformation, the two bulky substituents at C3—the 3-methyl-1,2-oxazol-5-yl group and the amine group—will occupy either axial or equatorial positions. The relative stability of these conformers and the energy barrier to ring flipping will influence which "face" of the molecule is more accessible to incoming reagents.

For instance, in a reaction involving the amine as a nucleophile, its accessibility could be hindered if it is in an axial position, sterically shielded by the rest of the molecular framework. This can lead to diastereoselectivity in reactions where new stereocenters are formed. If the molecule interacts with a chiral catalyst or enzyme, the different enantiomers may bind with different affinities, leading to enantioselective outcomes. Such stereochemical control is a critical consideration in modern asymmetric synthesis. acs.org

Synergistic Application of Computational and Experimental Approaches to Elucidate Structure-Reactivity Linkages

A comprehensive understanding of the structure-reactivity relationships for a novel compound is best achieved through a synergistic combination of computational modeling and experimental validation. nih.govacs.org This integrated approach allows for the efficient exploration of reaction mechanisms and the rational design of new molecules.

A typical workflow would involve:

Computational Prediction: DFT and other methods are used to model the molecule's ground state geometry, transition states for potential reactions, and predict spectroscopic data (e.g., NMR, IR spectra). researchgate.net This step helps to identify the most likely reaction pathways and reactive sites.

Synthesis and Characterization: The compound and its designed analogs are synthesized. This can be a challenging process for complex heterocycles, often requiring multi-step sequences. nih.gov The synthesized compounds are then purified and their structures confirmed using experimental techniques like NMR, mass spectrometry, and X-ray crystallography.

Reactivity Studies: The reactivity of the synthesized compounds is tested under various conditions to study reaction rates and product distributions. These kinetic and mechanistic studies provide empirical data on the molecule's behavior.

Comparison and Refinement: The experimental results are compared with the initial computational predictions. Discrepancies between theory and experiment can lead to a refinement of the computational model, providing deeper insight into the underlying chemical principles. acs.org

This iterative cycle of prediction, synthesis, and testing is a powerful paradigm in modern chemical research. The following table provides a hypothetical comparison of predicted and "experimental" data that would be part of such a study.

Table 2: Hypothetical Comparison of Predicted vs. Experimental Data
ParameterComputational Prediction (DFT)Hypothetical Experimental ResultInterpretation
¹H NMR Shift (Oxane CH-N)δ 3.15 ppmδ 3.20 ppmGood agreement, validating the calculated geometry.
¹³C NMR Shift (Oxazole C5)δ 168.0 ppmδ 167.5 ppmStrong correlation, confirming electronic environment.
Activation Energy for N-Alkylation18.5 kcal/mol19.2 kcal/molModel accurately predicts reaction barrier, suggesting steric hindrance is a key factor.
Most Basic SiteAmine Nitrogen (pKa ~8.5)Titration confirms pKa of 8.3Confirms the amine is the primary site of protonation.

Through such a synergistic approach, a detailed and reliable understanding of the structure-reactivity relationships for this compound could be developed, paving the way for its potential use in various fields of chemical science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.